Enantiomer-Specific Potency at Ryanodine Receptor 1 (RyR1): aR-PCB 95 vs. aS-PCB 95
The enantiomers of 2,2',3,5,6-pentachlorobiphenyl exhibit a stark difference in their potency toward the skeletal muscle ryanodine receptor (RyR1), a key target in PCB developmental neurotoxicity. The aR-enantiomer demonstrates a >4-fold higher potency compared to the aS-enantiomer, with an EC50 value of 0.20 ± 0.05 μM, versus the less potent aS-enantiomer (EC50 not reported in this study but clearly implied by the >4x difference) [1][2]. This is corroborated by a >3-fold higher rate of Ca2+ efflux (7.72 ± 0.31 nmol/sec/mg for aR-PCB 95 vs. aS-PCB 95) and a ~1.3-fold higher maximum binding capacity (Bmax = 3.74 ± 0.07 μM for aR-PCB 95 vs. aS-PCB 95) in [3H]ryanodine-binding assays [1]. The racemic mixture exhibits intermediate activity [1].
| Evidence Dimension | Potency (EC50) for activating [3H]ryanodine binding to RyR1 |
|---|---|
| Target Compound Data | aR-PCB 95: EC50 = 0.20 ± 0.05 μM |
| Comparator Or Baseline | aS-PCB 95: EC50 not explicitly provided, but >4x higher than aR-PCB 95 |
| Quantified Difference | >4-fold greater potency for aR-PCB 95 |
| Conditions | RyR1-enriched microsomes isolated from rabbit skeletal muscle; [3H]ryanodine-binding assay |
Why This Matters
This stereoselectivity is critical for researchers studying the molecular mechanisms of PCB neurotoxicity, as the use of the racemate or the incorrect enantiomer can mask or misrepresent the true biological activity and dose-response relationship.
- [1] Feng W, Zheng J, Robin G, et al. Enantioselectivity of 2,2′,3,5′,6-Pentachlorobiphenyl (PCB 95) Atropisomers toward Ryanodine Receptors (RyRs) and Their Influences on Hippocampal Neuronal Networks. Environmental Science & Technology. 2017;51(24):14406-14416. doi:10.1021/acs.est.7b04446 View Source
- [2] Feng W, Zheng J, Robin G, et al. Enantioselectivity of 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) Atropisomers toward Ryanodine Receptors (RyRs) and Their Influences on Hippocampal Neuronal Networks. ScholarMate. 2017. View Source
